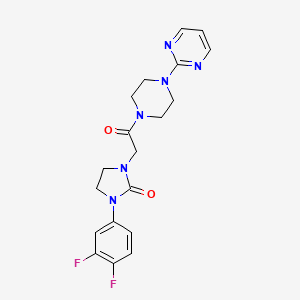
2-(6,6-Dimethylmorpholin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(6,6-Dimethylmorpholin-2-yl)ethanol” is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.229 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H17NO2 . The InChI key for this compound is WPGXUPKIEQGNJM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 159.23 .Scientific Research Applications
Synthesis of Heterocyclic Scaffolds
2-(6,6-Dimethylmorpholin-2-yl)ethanol and its derivatives play a pivotal role in synthetic chemistry, particularly in the synthesis of complex heterocyclic compounds. For instance, designed scaffolds like dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, synthesized from morpholine derivatives, demonstrate the compound's utility as a versatile building block. This capability enables its transformation into valuable heterocyclic building blocks, further utilized in synthesizing compounds with potential pharmaceutical applications (Pandey, Gaikwad, & Gadre, 2012).
Metallophthalocyanine Complexes
This compound is instrumental in the synthesis of novel metallophthalocyanine complexes. These complexes have been explored for their unique aggregation properties and potential in various applications, including photodynamic therapy and as components in photovoltaic devices. The synthesis involves the use of this compound as a solvent, showcasing its role in facilitating complex chemical reactions (Bıyıklıoğlu, 2011).
Polymer and Complex Formation
In polymer science, this compound contributes to the study of miscible blends and complexes, such as those formed between poly(p-vinylphenol) and poly(N-acryloylmorpholine). These studies are crucial for understanding the molecular interactions and properties of polymer blends, which have implications for developing new materials with tailored properties (Yi & Goh, 2002).
Molecular and Supramolecular Structures
The study of molecular and supramolecular structures of Cu(II) and Co(II) complexes with 4,4’-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diyl]dimorpholine ligand illustrates the compound's significance in coordination chemistry. Such research provides insights into the coordination environment of metal ions and the impact of ligand design on the properties of metal complexes, relevant for catalysis, materials science, and molecular electronics (Soliman, Haukka, Al-Rasheed, & El‐Faham, 2020).
Properties
IUPAC Name |
2-(6,6-dimethylmorpholin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2)6-9-5-7(11-8)3-4-10/h7,9-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGXUPKIEQGNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2798962.png)
![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2798963.png)
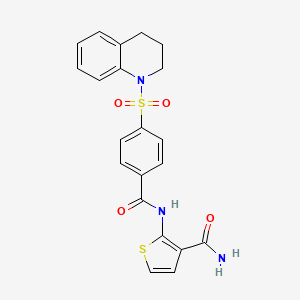
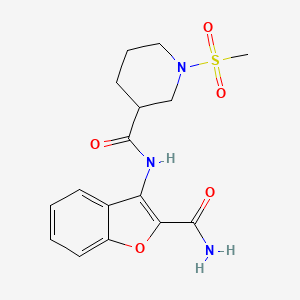
![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)
![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile](/img/structure/B2798972.png)
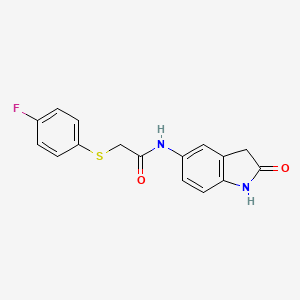
![Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2798976.png)
![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2798977.png)
![7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2798978.png)
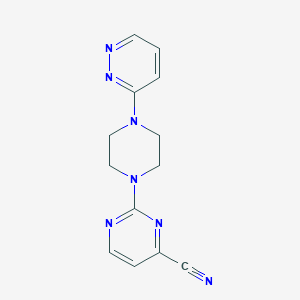
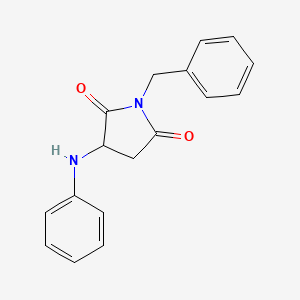
![5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2798983.png)
